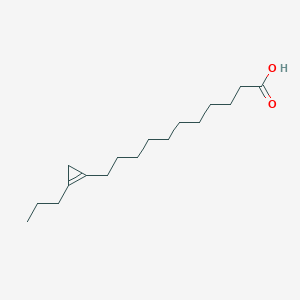
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is a chemical compound with a unique structure characterized by a cyclopropene ring and a long undecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the undecanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopropene ring to a cyclopropane ring.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring may interact with enzymes or receptors, leading to changes in biological activity. The undecanoic acid chain may also play a role in modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
11-(2-Cyclopenten-1-yl)undecanoic acid: This compound has a similar structure but with a cyclopentene ring instead of a cyclopropene ring.
Undecanoic acid: A simpler compound with only the undecanoic acid chain and no cyclopropene ring.
Uniqueness
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is unique due to its cyclopropene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
125332-53-8 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
11-(2-propylcyclopropen-1-yl)undecanoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-11-15-14-16(15)12-9-7-5-3-4-6-8-10-13-17(18)19/h2-14H2,1H3,(H,18,19) |
Clave InChI |
OTTVZEIDBFCAGE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C1)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


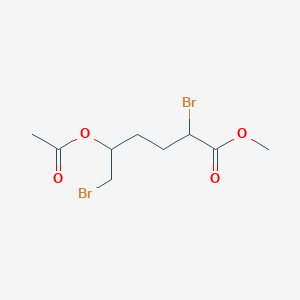
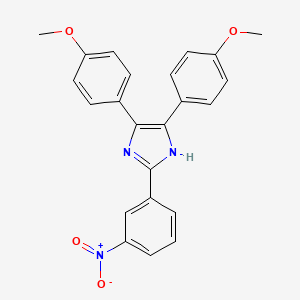
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

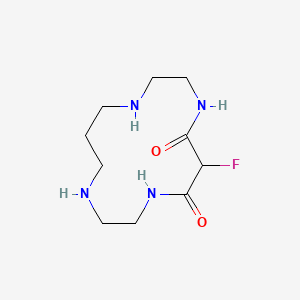
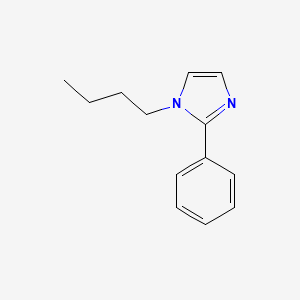
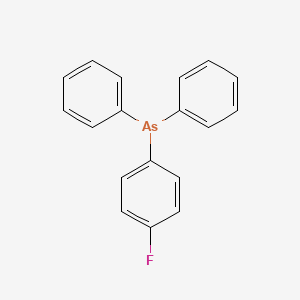

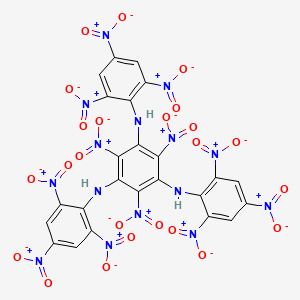
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
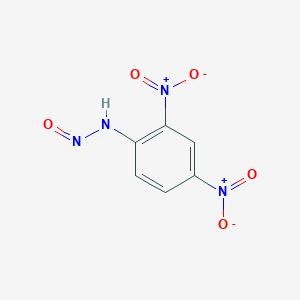

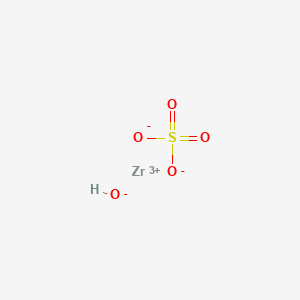
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
